![molecular formula C17H21N3O3S B7686663 3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7686663.png)
3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound featuring functional groups such as sulfonamide, phenyl, pyridinyl, and propanamide. These structural components give the compound a diverse range of chemical properties and potential applications in scientific research and industry. It is synthesized for its potential biological activities and its utility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide typically involves a multi-step synthetic route. The starting materials are selected based on the functional groups in the target molecule. Common steps in the synthesis might include:
Formation of the ethylsulfamoyl group through sulfonation followed by ethylation.
Introduction of the phenyl group via aromatic substitution.
Attachment of the pyridin-3-ylmethyl group through a coupling reaction.
Amide formation by reacting a carboxylic acid derivative with an amine.
Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthetic routes. Key considerations in industrial synthesis include optimizing reaction conditions for higher yield and purity, efficient separation and purification processes, and environmental and economic feasibility.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the ethylsulfamoyl group, leading to the formation of sulfonic acids.
Reduction: : The compound can be reduced at the pyridine ring or the amide bond under suitable conditions.
Substitution: : It undergoes electrophilic and nucleophilic substitution reactions at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: : Halogens, nitrating agents, and other electrophiles for aromatic substitution reactions.
Major Products Formed
Sulfonic acid derivatives: from oxidation.
Amines and alcohols: from reduction.
Various substituted aromatics: from substitution reactions.
Applications De Recherche Scientifique
3-[4-(Ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide has wide-ranging applications in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as an inhibitor in biochemical pathways involving sulfonamide-sensitive enzymes.
Medicine: : Explored for its possible therapeutic effects due to its structural similarity to known pharmacophores.
Industry: : Utilized in the development of new materials with specialized properties, such as advanced polymers or catalysts.
Mécanisme D'action
The biological activity of 3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide is primarily due to its interaction with sulfonamide-sensitive enzymes. The sulfonamide group mimics the natural substrate of these enzymes, leading to competitive inhibition. This inhibition can block the enzymatic pathways essential for the survival of certain bacteria, making it a potential antimicrobial agent.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide shows unique properties due to the combination of its functional groups:
Sulfonamides: : Like other sulfonamides, it acts as an enzyme inhibitor but is distinctive due to the attached pyridin-3-ylmethyl group.
Phenylpropanamides: : This compound shares some pharmacological activities with other phenylpropanamides but offers additional points of interaction due to the ethylsulfamoyl and pyridinyl groups.
Pyridine derivatives: : Compared to simple pyridine derivatives, it has increased reactivity and functional diversity.
Similar Compounds List
4-(ethylsulfamoyl)benzoic acid
N-(pyridin-3-ylmethyl)propanamide
3-(ethylsulfamoyl)pyridine
This compound's unique combination of functional groups makes it a versatile and valuable compound in multiple fields of scientific research and industrial application.
Propriétés
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-20-24(22,23)16-8-5-14(6-9-16)7-10-17(21)19-13-15-4-3-11-18-12-15/h3-6,8-9,11-12,20H,2,7,10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYLNCILBGJIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7686582.png)
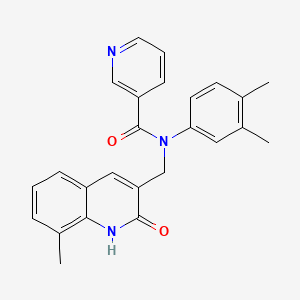
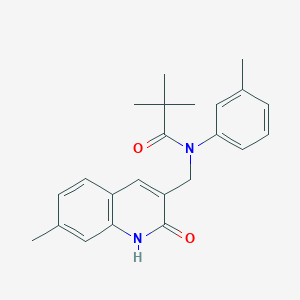
![N-(4-acetamidophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7686594.png)
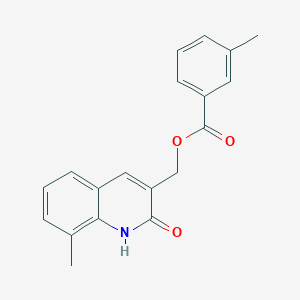
![N-(2-chlorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7686613.png)
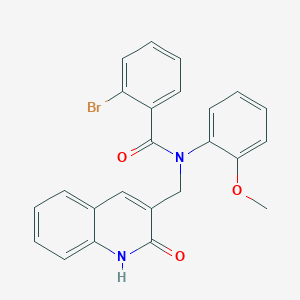
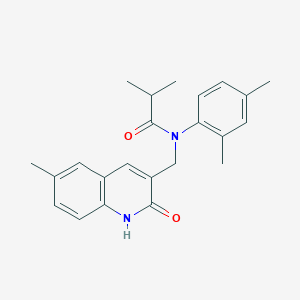
![1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one](/img/structure/B7686642.png)
![2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide](/img/structure/B7686647.png)
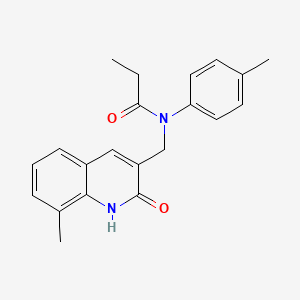
![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7686676.png)
![5-chloro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7686679.png)
